3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide dihydrochloride

描述

Structural Overview and Nomenclature

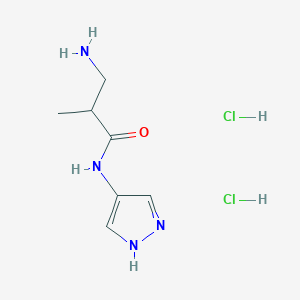

3-Amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide dihydrochloride exhibits a complex molecular architecture that combines multiple functional groups within a single molecular framework. The compound possesses the molecular formula C7H14Cl2N4O with a molecular weight of 241.12 grams per mole, representing the dihydrochloride salt form of the parent propanamide. The structural nomenclature follows the International Union of Pure and Applied Chemistry systematic naming conventions, clearly indicating the presence of an amino group at the 3-position, a methyl substituent at the 2-position of the propanamide backbone, and the attachment through an amide linkage to the 4-position of the 1H-pyrazole ring system.

The pyrazole moiety within this compound constitutes a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms positioned at adjacent sites. This heterocyclic system contributes significantly to the compound's chemical properties and biological activity potential. The propanamide backbone provides the structural foundation for the molecule, with the strategically positioned amino and methyl groups contributing to its unique reactivity profile. The dihydrochloride salt formation involves the protonation of basic nitrogen centers, resulting in enhanced water solubility and crystalline stability compared to the free base form.

The three-dimensional molecular structure exhibits specific conformational preferences that influence its chemical behavior and potential interactions with biological targets. The amide linkage between the propanamide chain and the pyrazole ring creates a relatively rigid connection that restricts rotational freedom around this bond, contributing to the compound's overall molecular geometry. The amino group at the 3-position can participate in hydrogen bonding interactions, while the methyl group at the 2-position introduces steric effects that may influence the compound's binding properties and reactivity patterns.

Historical Context and Development

The development of pyrazole-containing compounds has a rich history dating back to the nineteenth century, with the fundamental pyrazole structure first being characterized in the late 1800s. The pyrazole moiety gained prominence in pharmaceutical chemistry due to its occurrence in naturally occurring compounds and its demonstrated biological activities. In 1959, the discovery of 1-pyrazolyl-alanine as a natural pyrazole compound obtained from watermelon seeds marked a significant milestone in understanding the biological relevance of pyrazole-containing molecules.

The evolution of pyrazole chemistry continued throughout the twentieth century, with researchers recognizing the therapeutic potential of these heterocyclic systems. The development of pyrazole-containing drugs such as celecoxib, phenylbutazone, and other nonsteroidal anti-inflammatory drugs demonstrated the clinical significance of this chemical class. These early successes established pyrazole-containing compounds as important pharmacophores in medicinal chemistry, leading to extensive research into novel pyrazole derivatives with improved properties and diverse biological activities.

The specific development of 3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide and its dihydrochloride salt represents a more recent advancement in pyrazole chemistry, emerging from the ongoing search for novel bioactive compounds with potential therapeutic applications. The incorporation of the amino acid-derived propanamide structure reflects modern approaches to drug design that seek to combine the beneficial properties of heterocyclic systems with amino acid-based scaffolds. This design strategy has proven successful in developing compounds with enhanced selectivity and improved pharmacological properties.

Contemporary research efforts have focused on optimizing the synthesis and characterization of such compounds, leading to the development of efficient synthetic routes and comprehensive analytical methods. The availability of advanced spectroscopic techniques and computational modeling tools has facilitated the detailed structural analysis and property prediction for these complex molecules, contributing to a better understanding of their potential applications and mechanisms of action.

Position within Pyrazole-Containing Propanamide Family

This compound occupies a distinctive position within the broader family of pyrazole-containing propanamides, which represents a rapidly expanding class of compounds in contemporary chemical research. This family encompasses various structural modifications of the basic pyrazole-propanamide framework, including different substitution patterns on both the pyrazole ring and the propanamide chain. Recent research has demonstrated that pyrazol-1-yl-propanamides serve as important building blocks for the development of selective androgen receptor degraders and pan-antagonists, highlighting the therapeutic potential of this chemical class.

The structural diversity within the pyrazole-propanamide family includes compounds with various substituents on the pyrazole ring, modifications to the propanamide chain length, and different functional group arrangements. For example, compounds such as 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanamide and 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide represent closely related structural analogs with different connectivity patterns between the pyrazole and propanamide components. These structural variations demonstrate the versatility of the pyrazole-propanamide scaffold and its potential for generating diverse chemical libraries.

The specific substitution pattern in 3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide distinguishes it from other family members through its unique combination of structural features. The presence of the amino group at the 3-position of the propanamide chain, combined with the methyl substitution at the 2-position and the connection through the amide nitrogen to the 4-position of the pyrazole ring, creates a distinct molecular architecture. This specific arrangement of functional groups contributes to unique physicochemical properties and potential biological activities that differentiate it from other pyrazole-propanamide compounds.

Research into structure-activity relationships within this chemical family has revealed that subtle modifications to the substitution pattern can significantly impact biological activity and selectivity profiles. The introduction of different substituents on the pyrazole ring, variations in the length and substitution of the propanamide chain, and modifications to the linking functionality all contribute to the observed differences in biological properties among family members. This extensive structure-activity relationship data provides valuable insights for the rational design of new compounds with improved properties.

Significance in Chemical Research

The significance of this compound in chemical research extends across multiple domains, reflecting the compound's potential as both a synthetic intermediate and a bioactive molecule. In the context of heterocyclic chemistry, this compound serves as an important example of successful integration of pyrazole and amino acid-derived structural elements, demonstrating innovative approaches to molecular design. The compound's unique structural features make it a valuable tool for investigating structure-activity relationships and for developing new synthetic methodologies.

From a medicinal chemistry perspective, pyrazole-containing compounds have demonstrated remarkable versatility in biological systems, exhibiting activities ranging from anti-inflammatory and anticancer properties to antimicrobial and enzyme inhibitory effects. The specific structural features of this compound position it as a potential candidate for various biological applications, particularly in areas where selective enzyme inhibition or receptor modulation is desired. The presence of multiple hydrogen bonding sites and the conformational flexibility of the molecule contribute to its potential for specific molecular recognition events.

The compound's role as a building block in organic synthesis cannot be understated, as it provides multiple reactive sites that can be further modified to generate more complex molecular structures. The amino group at the 3-position can participate in various coupling reactions, while the pyrazole ring system can undergo electrophilic substitution or serve as a coordination site for metal complexes. These synthetic versatilities make the compound valuable for constructing libraries of related structures for biological screening or materials science applications.

Recent advances in computational chemistry have enabled detailed theoretical studies of pyrazole-containing compounds, providing insights into their electronic properties, conformational preferences, and potential interaction mechanisms. These computational approaches complement experimental investigations and contribute to a more comprehensive understanding of the compound's properties and potential applications. The integration of experimental and theoretical approaches has proven particularly valuable for predicting biological activities and optimizing synthetic strategies for this class of compounds.

属性

IUPAC Name |

3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.2ClH/c1-5(2-8)7(12)11-6-3-9-10-4-6;;/h3-5H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNRAYWJMSQIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)NC1=CNN=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with a pyrazole nucleus have been found to exhibit promising biological activities. Pyrazole derivatives have been reported to interact with various targets, including receptors or enzymes such as p38MAPK, different kinases, COX, and others.

Mode of Action

Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes.

生物活性

3-Amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide dihydrochloride is a compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H14Cl2N4O

- Molecular Weight : 241.12 g/mol

- CAS Number : 1311316-41-2

The compound is characterized by a pyrazole nucleus, which is known for its diverse biological activities. Pyrazole derivatives typically interact with various biological targets, influencing cellular processes through multiple biochemical pathways. Notably, these interactions can lead to:

- Inhibition of cell proliferation in cancer cell lines.

- Antimicrobial effects against bacteria and fungi.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it can induce morphological changes in various cancer cell lines, including:

- HCT-116 (colorectal cancer)

- MCF-7 (breast cancer)

The compound has demonstrated significant cytotoxicity with varying IC50 values across different studies:

These findings suggest that the compound may serve as a promising candidate for further development in anticancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown notable antibacterial and antifungal activities. Compounds with similar structures have been reported to exhibit effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study evaluated the effects of the compound on MCF7 and HCT116 cell lines, revealing significant morphological changes indicative of apoptosis.

- The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

-

Antimicrobial Evaluation :

- Another investigation assessed the antimicrobial properties against a panel of bacterial strains, demonstrating effective inhibition comparable to established antibiotics.

- The compound's structure allows for interaction with bacterial cell membranes, disrupting their integrity.

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, a comparison with structurally similar compounds is informative:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 3-Amino-5-methylpyrazole | Neuroprotective effects | Anticancer |

| 4-Aminoantipyrine | Analgesic properties | Anticancer |

| 1H-Pyrazole-3-carboxylic acid | Agrochemical applications | Limited anticancer activity |

The distinct combination of functional groups in this compound likely contributes to its unique biological profile, setting it apart from other pyrazole derivatives.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide dihydrochloride with key analogs, focusing on structural features, physicochemical properties, and applications:

Key Comparative Insights:

Structural Diversity :

- The target compound’s amide linkage distinguishes it from ester or nitrile-containing analogs (e.g., ’s pyran derivatives) .

- Unlike triazolopyridine () or piperidine derivatives (), the pyrazole ring in the target compound may favor interactions with kinase targets due to its planar aromaticity .

Solubility and Bioavailability :

- Dihydrochloride salts generally exhibit higher water solubility than neutral analogs. However, bulkier compounds like the triazolopyridine derivative (MW 489.40 g/mol) show reduced solubility compared to the target compound .

Biological Activity :

- Pyrazole-carboxamide derivatives are frequently explored in kinase inhibitor development (e.g., JAK/STAT pathways), whereas piperazine-containing analogs () are more common in CNS drug discovery .

Research Findings and Implications

- Stability: The amide group in the target compound likely confers greater metabolic stability compared to ester-containing analogs (e.g., ’s ethyl cyanoacetate derivatives), which are prone to hydrolysis .

- Pharmacological Potential: Computational docking studies (extrapolated from and ) suggest that the pyrazole-amide scaffold may bind ATP pockets in kinases, similar to FDA-approved pyrazole-based drugs like Celecoxib .

准备方法

Preparation Methods of 3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide dihydrochloride

General Synthetic Strategy

The preparation typically involves two key steps:

- Formation of the pyrazole ring or incorporation of the pyrazolyl group.

- Amide bond formation between the amino acid derivative and the pyrazolyl amine.

Synthetic Routes

Reaction of 3-amino-1H-pyrazole with Propanoyl Derivatives

A common approach involves acylation of 3-amino-1H-pyrazole with propanoyl chloride or propanoic acid derivatives under controlled temperature and solvent conditions. This method yields the pyrazolyl-substituted propanamide, which can be converted to its dihydrochloride salt by treatment with hydrochloric acid.

- Reaction conditions: Typically performed in an inert solvent such as dichloromethane or ethyl acetate.

- Catalysts/Base: Triethylamine is often used to neutralize HCl formed during the reaction.

- Temperature: Low temperatures (0–25°C) to control reaction rate and selectivity.

Protection and Deprotection Strategies

In some syntheses, the amino group on the propanamide precursor is protected (e.g., Boc protection) to prevent side reactions during amide bond formation. After coupling with the pyrazolyl moiety, deprotection yields the free amine, which is then converted to the dihydrochloride salt.

- Example: Boc-β-alanine derivatives are transformed into pyrazolyl amides through multi-step reactions including cyclization and acylation.

- Advantages: Improved selectivity and yield, easier purification.

Cyclization of Hydrazine Derivatives

Another method involves cyclization reactions of substituted hydrazines with ketoesters or diketones to form pyrazole rings bearing aminoalkyl substituents. Subsequent functional group transformations lead to the target amide compound.

- This method allows for the introduction of various substituents on the pyrazole ring.

- It is useful for synthesizing analogues with modified biological properties.

Representative Experimental Procedure

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Dissolution of amino-pyrazole | 3-amino-1H-pyrazole in ethyl acetate or DCM | - | Use ice bath to maintain temperature < 5°C |

| Addition of acyl chloride | Propanoyl chloride added dropwise | - | Triethylamine as base, stir 2 hours at RT |

| Quenching and work-up | Addition of water, separation of layers | - | Organic phase washed with brine and dried |

| Isolation | Concentration and recrystallization | 87–95% | Recrystallize from ethyl acetate/petroleum ether |

| Conversion to dihydrochloride | Treatment with HCl in suitable solvent | - | Yields stable dihydrochloride salt |

Example yields and conditions adapted from similar pyrazole-amide syntheses.

Analytical Characterization

- NMR Spectroscopy: Confirms the presence of pyrazole protons, amide NH, and methyl groups.

- IR Spectroscopy: Characteristic amide carbonyl stretch (~1700 cm⁻¹), NH bending.

- Mass Spectrometry: Confirms molecular ion peak consistent with molecular weight 241.12.

- Melting Point: Used to assess purity; typically reported for the dihydrochloride salt.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acylation of 3-amino-pyrazole | Propanoyl chloride, triethylamine | 0–25°C, 2 h, DCM or EtOAc | High yield (87–95%), straightforward | Requires moisture-free conditions |

| Protection/Deprotection | Boc-protected amino acid derivatives | Multi-step, reflux, various solvents | Improved selectivity, purity | More steps, longer synthesis time |

| Cyclization of hydrazines | Hydrazine derivatives, ketoesters | Reflux, multi-step | Versatile substitution patterns | Complex reaction setup |

Research Findings and Optimization Notes

- Reaction temperature control is critical to prevent side reactions and maintain selectivity.

- Use of triethylamine efficiently scavenges HCl formed during acylation, improving yield.

- Recrystallization from ethyl acetate/petroleum ether is effective for purification.

- Protection of amino groups enhances reaction specificity but adds synthetic steps.

- Conversion to dihydrochloride salt improves compound stability and handling.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide dihydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer : Multi-step organic synthesis is typically employed, involving condensation reactions between pyrazole derivatives and substituted propanamide precursors. Key steps include temperature-controlled amide bond formation (60–80°C) and pH adjustments (~pH 7–8) to minimize side products . Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradients) or recrystallization (using DMSO/ethanol mixtures) enhances purity (>95%) . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) verifies the pyrazole ring substitution pattern and propanamide backbone . High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±0.001 Da). Purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phases) with UV detection at 254 nm . Solubility profiles in DMSO, methanol, and chloroform should be characterized to guide formulation for biological assays .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for structural modifications . Molecular docking simulations (using software like AutoDock Vina) identify potential binding interactions with biological targets (e.g., kinases or enzymes) . Comparative studies with analogs (e.g., methyl vs. difluoromethyl substituents) reveal substituent effects on binding affinity and metabolic stability .

Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across assays?

- Methodological Answer : Reproducibility checks should include rigorous control of assay conditions (e.g., pH, temperature, solvent composition) . Orthogonal assays (e.g., SPR for binding kinetics alongside cell-based viability assays) validate target engagement . Statistical design of experiments (DoE) identifies confounding variables (e.g., impurity profiles or salt form stability) . Cross-validation with computational models (e.g., MD simulations of protein-ligand dynamics) reconciles discrepancies .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., pyrazole ring methylation, halogenation) and evaluate their bioactivity in dose-response assays (IC₅₀/EC₅₀ determination) . Physicochemical properties (logP, pKa) are measured via shake-flask methods or potentiometric titration to correlate with membrane permeability . Proteomics approaches (e.g., affinity pulldown + LC-MS/MS) map protein interaction networks .

Q. What methodologies are recommended for assessing pharmacokinetic properties in preclinical studies?

- Methodological Answer : In vitro metabolic stability is tested using liver microsomes (human/rodent) with LC-MS quantification of parent compound degradation . Plasma protein binding is assessed via equilibrium dialysis . For in vivo studies, administer the compound intravenously/orally in rodent models and collect plasma/tissue samples for LC-MS/MS pharmacokinetic profiling (AUC, Cmax, t½) .

Q. How can solubility challenges be addressed for in vivo applications?

- Methodological Answer : Salt form optimization (e.g., switching from dihydrochloride to mesylate) improves aqueous solubility . Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) enhance bioavailability . Solid-state characterization (PXRD, DSC) ensures polymorphic stability during formulation .

Q. What environmental impact assessments are relevant for this compound?

- Methodological Answer : Biodegradation studies under OECD 301 guidelines (aqueous aerobic conditions) quantify half-life and metabolite toxicity . Computational tools (e.g., EPI Suite) predict environmental persistence and bioaccumulation potential . Ecotoxicity assays (e.g., Daphnia magna immobilization) assess acute/chronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。